![molecular formula C11H17FN4O B2499185 1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine CAS No. 2101197-11-7](/img/structure/B2499185.png)
1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'FEPP' and is a pyrazole-based inhibitor. FEPP is a small molecule that has a molecular weight of 308.36 g/mol and a chemical formula of C15H22FN5O.
Mechanism of Action
FEPP works by inhibiting the activity of a specific enzyme called poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and maintenance. By inhibiting the activity of PARP, FEPP induces DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
FEPP has been shown to have several biochemical and physiological effects. It has been studied for its anti-inflammatory, anti-oxidant, and anti-tumor properties. FEPP has also been shown to improve cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the significant advantages of FEPP is its ability to selectively inhibit PARP activity, making it a potent tool for studying the role of PARP in various biological processes. However, FEPP has some limitations, such as its low solubility in water, which can make it challenging to use in some experiments.
Future Directions
FEPP has shown promising results in various areas of scientific research, and there are several future directions that can be explored. One potential area of research is the development of FEPP analogs with improved solubility and potency. FEPP can also be studied in combination with other drugs to enhance its therapeutic potential. Furthermore, FEPP can be studied for its potential application in other diseases, such as diabetes and cardiovascular diseases.
Synthesis Methods
The synthesis of FEPP involves a multi-step process that starts with the reaction of 2-fluoroethylamine and 4-methyl-1H-pyrazole-3-carboxylic acid. The reaction leads to the formation of 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-carboxamide, which is then treated with piperidine-1-carboxylic acid to obtain 1-(2-fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine (FEPP).
Scientific Research Applications
FEPP has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research is cancer treatment. FEPP has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-4-7-16-8-9(13)10(14-16)11(17)15-5-2-1-3-6-15/h8H,1-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJUWXHPLKATME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2N)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine |
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